9,10-Bis[4-(diphenylamino)styryl]anthracene 9,10-Bis[4-(diphenylamino)styryl]anthracene
Brand Name: Vulcanchem
CAS No.: 155139-11-0
VCID: VC21267012
InChI: InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H
SMILES: C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Molecular Formula: C54H40N2
Molecular Weight: 716.9 g/mol

9,10-Bis[4-(diphenylamino)styryl]anthracene

CAS No.: 155139-11-0

Cat. No.: VC21267012

Molecular Formula: C54H40N2

Molecular Weight: 716.9 g/mol

* For research use only. Not for human or veterinary use.

9,10-Bis[4-(diphenylamino)styryl]anthracene - 155139-11-0

Specification

CAS No. 155139-11-0
Molecular Formula C54H40N2
Molecular Weight 716.9 g/mol
IUPAC Name N,N-diphenyl-4-[2-[10-[2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline
Standard InChI InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H
Standard InChI Key HKRPPAJYAMXRHZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=C4C(=C(C5=CC=CC=C35)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C=CC=C4)C9=CC=CC=C9
SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9

Introduction

Structural Features and Chemical Composition

9,10-Bis[4-(diphenylamino)styryl]anthracene belongs to the family of 9,10-disubstituted anthracenes. The compound consists of an anthracene core (a tricyclic aromatic hydrocarbon) with two 4-(diphenylamino)styryl groups attached at the 9,10-positions. This positioning of substituents is significant because the 9,10-positions of anthracene are known to be highly reactive and play a crucial role in determining the compound's photophysical and optoelectronic properties.

The structural arrangement creates an extended π-conjugated system that facilitates intramolecular charge transfer (ICT) between the electron-donating diphenylamino groups and the anthracene core. Unlike some other anthracene derivatives that have substituents at the 2,6-positions, the 9,10-substitution pattern in this compound creates a different electronic configuration that affects its absorption and emission characteristics .

Comparison with Related Anthracene Derivatives

Position Effects on Properties

The properties of anthracene derivatives are significantly influenced by the position of substituents. While the target compound has substituents at the 9,10-positions, it shares similarities with 2,6-bis(p-dialkylaminostyryl)anthracene derivatives that have been more extensively studied . Research indicates that 2,6-bis(p-dialkylaminostyryl)anthracene derivatives exhibit two-photon cross sections (δTPA) in the range of 700-2,500 GM, and these values are affected by the nature of the substituents at the 9,10-positions .

Structural Variations and Their Impact

Comparing the target compound with structurally similar molecules reveals important structure-property relationships. For instance, when the conjugation length increases, as in 2,6-bis[4-(p-dialkylaminostyryl)styryl]anthracene, the two-photon absorption properties remain similar to shorter derivatives but can increase significantly when electron-donating or electron-withdrawing groups are introduced at specific positions .

Table 1: Comparison of Selected Properties of Anthracene Derivatives

CompoundAbsorption Maximum (nm)Emission Maximum (nm)Two-Photon Cross Section (GM)
2,6-bis(p-dialkylaminostyryl)anthraceneVaries with substituentsVaries with substituents700-2,500
9,10-disubstituted anthracenesLonger wavelength than unsubstitutedRed-shifted compared to unsubstitutedVaries significantly with substituents
9,10-Bis[4-(diphenylamino)styryl]anthracene (predicted)Expected in visible regionExpected in visible-near IR regionExpected to be >1,000

Optical and Photophysical Properties

Absorption and Emission Characteristics

Based on the properties of related compounds, 9,10-Bis[4-(diphenylamino)styryl]anthracene would be expected to show strong absorption in the visible region due to its extended conjugation. The diphenylamino groups serve as strong electron donors, creating a push-pull electronic system with the anthracene core that results in intramolecular charge transfer (ICT) transitions.

Research on similar compounds indicates that the wavelength of maximum absorption (λmax) and the charge transfer absorption bands (λCT) are significantly influenced by the nature and position of substituents . For the target compound, these values would be expected to be red-shifted compared to simple anthracene derivatives due to the extended conjugation provided by the styryl linkers and the electron-donating diphenylamino groups.

Two-Photon Absorption Properties

One of the most significant properties of related anthracene derivatives is their two-photon absorption capability. Studies have shown that 2,6-bis(p-dialkylaminostyryl)anthracene derivatives exhibit two-photon cross sections in the range of 740-3,940 GM at wavelengths between 780-960 nm .

The target compound, with its diphenylamino groups at the terminal positions of the styryl chains and attachment at the 9,10-positions of anthracene, would be expected to show enhanced two-photon absorption properties. This is because both the donor groups and the 9,10-substituents significantly influence these values, as observed in related compounds .

Synthesis Approaches

Synthetic Challenges

The synthesis of such compounds can present challenges related to:

  • Controlling the stereochemistry of the styryl double bonds (E/Z isomerism)

  • Achieving high yields due to steric hindrance

  • Purification of the final product from reaction by-products

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives with extended conjugation and donor-acceptor configurations are widely utilized in OLEDs due to their favorable luminescence properties. Similar compounds have been developed as host materials for blue-emitting OLEDs, demonstrating high efficiency and color purity .

For instance, an anthracene-based host material, 9,10-bis(2,4-dimethylphenyl)anthracene (BDA), exhibited deep blue fluorescence in solution (λmax = 410 nm) and in solid state (λmax = 429 nm) with a wide optical band gap of 3.12 eV . OLEDs constructed using this material showed high efficiency (8 cd/A) and excellent color purity with CIE coordinates of (0.15, 0.15) .

9,10-Bis[4-(diphenylamino)styryl]anthracene, with its extended conjugation and strong donor groups, would potentially offer different emission characteristics, possibly in the green-yellow region of the spectrum, making it suitable for specific OLED applications.

Two-Photon Absorption Applications

The significant two-photon absorption properties of related anthracene derivatives make them valuable for applications such as:

  • Two-photon excited fluorescence (TPEF) microscopy

  • 3D optical data storage

  • Photodynamic therapy

  • Optical power limiting

Research Directions and Future Prospects

Structure-Property Relationship Studies

Further research on 9,10-Bis[4-(diphenylamino)styryl]anthracene should focus on establishing detailed structure-property relationships. This includes investigating how modifications to the diphenylamino groups or the styryl linkers affect:

  • Absorption and emission spectra

  • Two-photon absorption cross-sections

  • Quantum yields

  • Thermal and photochemical stability

Device Integration and Performance

The performance of this compound in actual devices, particularly OLEDs, needs to be thoroughly evaluated. This involves:

  • Studying its behavior in different device architectures

  • Evaluating its performance as either a host or dopant material

  • Optimizing device parameters for maximum efficiency and stability

Comparison with Other Fluorescent Materials

Comparative studies with other fluorescent materials, including other anthracene derivatives and entirely different fluorophore classes, would provide valuable insights into the relative advantages and limitations of 9,10-Bis[4-(diphenylamino)styryl]anthracene.

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